N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenyl-2,1-benzoxazole-5-carboxamide N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenyl-2,1-benzoxazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1797728-49-4
VCID: VC4190483
InChI: InChI=1S/C24H17N3O2S/c1-15-25-22(14-30-15)18-9-5-6-10-20(18)26-24(28)17-11-12-21-19(13-17)23(29-27-21)16-7-3-2-4-8-16/h2-14H,1H3,(H,26,28)
SMILES: CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Molecular Formula: C24H17N3O2S
Molecular Weight: 411.48

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenyl-2,1-benzoxazole-5-carboxamide

CAS No.: 1797728-49-4

Cat. No.: VC4190483

Molecular Formula: C24H17N3O2S

Molecular Weight: 411.48

* For research use only. Not for human or veterinary use.

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenyl-2,1-benzoxazole-5-carboxamide - 1797728-49-4

Specification

CAS No. 1797728-49-4
Molecular Formula C24H17N3O2S
Molecular Weight 411.48
IUPAC Name N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenyl-2,1-benzoxazole-5-carboxamide
Standard InChI InChI=1S/C24H17N3O2S/c1-15-25-22(14-30-15)18-9-5-6-10-20(18)26-24(28)17-11-12-21-19(13-17)23(29-27-21)16-7-3-2-4-8-16/h2-14H,1H3,(H,26,28)
Standard InChI Key PNXMTVCDWIQKOW-UHFFFAOYSA-N
SMILES CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5

Introduction

Potential Applications

Compounds with structures similar to this often exhibit bioactivity due to their heterocyclic frameworks:

  • Pharmaceuticals: May serve as a lead compound for drug development targeting enzymes or receptors.

  • Antimicrobial Agents: Thiazoles and benzoxazoles are known for antimicrobial properties.

  • Fluorescent Probes: Benzoxazole derivatives are often used in fluorescence imaging.

Synthesis

The synthesis of such compounds typically involves:

  • Formation of the thiazole ring through cyclization reactions involving sulfur and nitrogen precursors.

  • Coupling reactions to attach the benzoxazole moiety.

  • Amidation to introduce the carboxamide group.

Example Reaction Pathway:

  • Cyclization of a 2-methylthioaniline derivative to form the thiazole ring.

  • Condensation with a benzoxazole precursor.

  • Functionalization with an acyl chloride to introduce the carboxamide group.

Analytical Characterization

To confirm its structure, the following techniques would be essential:

  • NMR Spectroscopy: For proton (1^1H) and carbon (13^13C) environments.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): To identify functional groups like amides and aromatic rings.

  • X-Ray Crystallography: For precise structural determination.

Biological Evaluation

If synthesized, the compound could be tested for:

  • Antimicrobial Activity: Against bacterial or fungal strains.

  • Anticancer Potential: Using cell line assays like MTT or SRB methods.

  • Enzyme Inhibition Studies: To explore interactions with specific targets like kinases or oxidases.

Data Table Template

Below is a suggested table format for summarizing key properties if experimental data were available:

PropertyValue/ObservationMethodology
Molecular FormulaTBDComputational Tools
Molecular WeightTBDMass Spectrometry
Melting PointTBDDifferential Scanning Calorimetry
SolubilityTBDSolubility Tests
Antimicrobial ActivityTBDMIC Assays
Anticancer EfficacyTBDCell Line Screening

For further insights, it is recommended to consult specialized chemical databases like PubChem, Reaxys, or SciFinder using the exact compound name or structural identifiers such as SMILES or InChI strings.

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